molecular formula C9H7ClO4 B177494 2-(4-Chlorophenyl)malonic acid CAS No. 118459-48-6

2-(4-Chlorophenyl)malonic acid

Cat. No.: B177494
CAS No.: 118459-48-6
M. Wt: 214.6 g/mol
InChI Key: HCEMITLHDQCRBV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)malonic acid is a chemical compound that belongs to the class of malonic acid derivatives. It is characterized by the presence of a chlorophenyl group attached to the malonic acid backbone. This compound appears as a white crystalline powder and is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the malonic ester synthesis, which involves the following steps :

    Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.

    Alkylation: The enolate ion undergoes nucleophilic substitution with an alkyl halide, such as 4-chlorobenzyl bromide, to form the alkylated product.

    Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of malonic acid derivatives, including this compound, often involves petrochemical processes. recent advancements in synthetic biology have enabled the production of malonic acid through microbial fermentation using renewable feedstocks . This method is more environmentally friendly and sustainable compared to traditional petrochemical processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)malonic acid undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the alpha position using alkyl halides under basic conditions.

    Decarboxylation: Heating the compound leads to the loss of carbon dioxide, forming substituted carboxylic acids.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, water, dichloromethane.

Major Products

    Alkylated Malonic Acid Derivatives: Formed through alkylation reactions.

    Substituted Carboxylic Acids: Resulting from decarboxylation.

    Aromatic Substitution Products: Formed through electrophilic aromatic substitution.

Scientific Research Applications

2-(4-Chlorophenyl)malonic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Organic Synthesis: Employed in the preparation of complex organic molecules and polymers.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biotechnology: Explored for its potential in microbial fermentation processes for sustainable chemical production.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)malonic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes, such as aspartate 1-decarboxylase, which plays a role in metabolic pathways . Additionally, the compound’s chlorophenyl group can participate in electrophilic aromatic substitution reactions, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-pyrrolidin-1-yl-methyl-malonic acid diethyl ester
  • 2-(4-Chlorophenyl)-thiazol-2-yl-acetonitrile

Uniqueness

2-(4-Chlorophenyl)malonic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group attached to the malonic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

2-(4-chlorophenyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEMITLHDQCRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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